molecular formula C11H14N2 B13528669 1-isopropyl-1H-indol-5-amine

1-isopropyl-1H-indol-5-amine

Cat. No.: B13528669
M. Wt: 174.24 g/mol
InChI Key: KOTSNSOZDLEYLF-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features an indole core with an isopropyl group at the nitrogen atom and an amine group at the 5-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indol-5-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include an appropriate isopropyl-substituted phenylhydrazine and a suitable ketone or aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst selection, to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

1-Isopropyl-1H-indol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in various chemical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

    1-Methyl-1H-indol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-1H-indol-5-amine: Features an ethyl group instead of an isopropyl group.

    1-Propyl-1H-indol-5-amine: Contains a propyl group instead of an isopropyl group.

Uniqueness: 1-Isopropyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-ylindol-5-amine

InChI

InChI=1S/C11H14N2/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-8H,12H2,1-2H3

InChI Key

KOTSNSOZDLEYLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

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